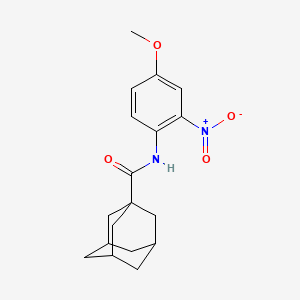

N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide

Description

N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts distinct physical and chemical properties to its derivatives

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-14-2-3-15(16(7-14)20(22)23)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYCOJZKXSCGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide typically involves the following steps:

Nitration of 4-methoxyaniline: The starting material, 4-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-2-nitroaniline.

Formation of adamantane-1-carboxylic acid: Adamantane is oxidized using potassium permanganate to form adamantane-1-carboxylic acid.

Amide formation: The 4-methoxy-2-nitroaniline is then reacted with adamantane-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Halides, amines, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: N-(4-methoxy-2-aminophenyl)adamantane-1-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Adamantane derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide is being explored as a lead compound for developing new therapeutic agents. Its structural features contribute to its potential as:

- Antiviral Agent : Compounds with adamantane structures have shown antiviral properties, particularly against influenza viruses. The adamantane moiety enhances membrane permeability, allowing better access to intracellular targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of tumor growth factors.

- Analgesic Properties : Research has suggested that related compounds exhibit antinociceptive effects, indicating potential use in pain management therapies .

Biological Research

The compound's interactions with biological targets are under investigation:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, impacting metabolic pathways relevant to disease states. For example, studies have shown that related compounds can inhibit fatty acid amide hydrolase (FAAH), affecting endocannabinoid signaling pathways .

- Receptor Modulation : The compound may interact with cannabinoid receptors (CB1 and CB2), providing insights into its role in modulating pain and inflammation .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in:

- Material Science : Its unique structure can be utilized in developing new materials with specific properties, such as enhanced stability or biocompatibility.

- Catalysis : The compound may serve as a catalyst in various chemical reactions due to its ability to stabilize transition states.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide depends on its application:

Antimicrobial activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Drug activity: It may inhibit viral replication by interfering with viral entry or replication processes. In neurodegenerative diseases, it may modulate neurotransmitter release or inhibit protein aggregation.

Comparison with Similar Compounds

N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives such as:

Amantadine: Used as an antiviral and antiparkinsonian drug. It has a similar adamantane core but different functional groups.

Memantine: Used in the treatment of Alzheimer’s disease. It also has an adamantane core but with different substituents.

Rimantadine: Another antiviral drug with an adamantane core and different functional groups.

Biological Activity

N-(4-methoxy-2-nitrophenyl)adamantane-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and various biological applications, supported by relevant data and findings from recent research.

Chemical Structure and Properties

The compound features an adamantane core, which is known for enhancing the biological activity of derivatives. The presence of the 4-methoxy-2-nitrophenyl group contributes to its chemical reactivity and potential therapeutic effects.

Mode of Action

Research indicates that the structural characteristics of this compound are crucial for its biological activity. The nitrophenyl group is believed to interact with cellular targets, influencing various biochemical pathways.

Biochemical Pathways

The compound has been shown to inhibit protein phosphatases, which play a critical role in cellular signaling and regulation. This inhibition may lead to apoptosis in certain cell types, suggesting potential applications in cancer therapy .

Antitumor Activity

This compound has demonstrated antitumor properties in vitro. Studies have reported that the compound induces apoptosis in cancer cell lines, with specific IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial activity against various bacterial strains. It was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Study on Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The treatment resulted in significant changes in cell morphology and viability, confirming the compound's ability to induce apoptotic pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, consistent with apoptosis initiation .

Antimicrobial Testing

In another investigation, the compound was tested for its antimicrobial properties against a panel of bacteria. The results demonstrated that it effectively inhibited bacterial growth, particularly in strains known for their resistance to standard treatments. This positions the compound as a potential candidate for further development into antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.